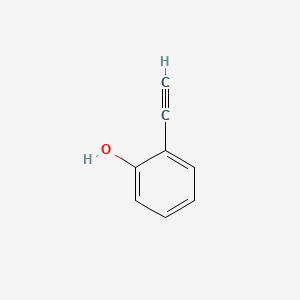

2-Ethynylphenol

概要

説明

2-Ethynylphenol is a useful research compound. Its molecular formula is C8H6O and its molecular weight is 118.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemoselective Oxidative Polymerization

2-Ethynylphenol has been utilized in the chemoselective oxidative polymerization process. This involves the enzymatic oxidative polymerization of m-ethynylphenol to produce polymers with the ethynyl group in the side chain. Such polymers have potential applications as reactive starting polymers due to their unique properties (Tonami et al., 2000).

Palladium-Catalyzed Reactions

The palladium-catalyzed reaction of o-ethynylphenols leads to the formation of 2-arylbenzo[b]furans. This process involves a coupling followed by an in situ cyclization step, highlighting the versatility of this compound in organic synthesis (Arcadi et al., 1996).

Saccharide Recognition and Extraction

A study revealed that a macrocycle consisting of six ethynylphenol units was developed for saccharide recognition. This macrocycle selectively recognizes saccharides by intermolecular hydrogen bonding, showing a preference for pentoses over hexoses, indicating its potential in selective saccharide extraction (Hayashi et al., 2020).

Molecular Electronic Device Applications

In molecular electronic devices, a molecule containing 2'-amino-4-ethynylphenyl-4'-ethynylphenyl-5'-nitro-1-benzenethiol demonstrated significant on-off peak-to-valley ratios and negative differential resistance. This highlights the potential of this compound derivatives in developing advanced electronic materials (Chen et al., 1999).

Synthesis of Indole and Carbazole Derivatives

This compound has been used in the synthesis of 2-substituted 3-ethenylindoles and carbazole derivatives. This synthesis process utilizes a palladium(II) catalyst, showcasing the role of this compound in the formation of complex organic compounds (Yasuhara et al., 2002).

Branching in Polymer Synthesis

The use of m-ethynylphenol in the synthesis of branched bisphenol A polycarbonates has been studied. This involves using m-ethynylphenol as a coterminator to produce long-chain-branched polycarbonates, indicating its utility in modifying polymer properties (Marks et al., 2000).

作用機序

Target of Action

It is known that 2-ethynylphenol is used in organic synthesis and can act as a ligand for metal ions and transition metal complexes .

Mode of Action

It is known to be used in organic synthesis, suggesting it may participate in various chemical reactions In these reactions, it may interact with its targets, leading to changes in their structure or function

Biochemical Pathways

It is used in the synthesis of acetylenic compounds, heterocyclic compounds, and polycyclic aromatic hydrocarbons

Pharmacokinetics

It is known that this compound is a solid compound with a molecular weight of 11813, a density of 112, a melting point of 19 °C, and a boiling point of 98 °C

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that exposure to oxygen and temperatures outside this range may affect its stability and efficacy.

生化学分析

Biochemical Properties

2-Ethynylphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for metal ions and transition metal complexes . The nature of these interactions often involves the formation of coordination complexes, which can influence the reactivity and stability of the compound in biochemical environments.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways, thereby affecting overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form coordination complexes with metal ions can also play a role in its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that this compound can have lasting effects on cellular function, with potential implications for its use in various applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the organism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, impacting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s effectiveness in biochemical reactions and its overall impact on cellular processes .

特性

IUPAC Name |

2-ethynylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c1-2-7-5-3-4-6-8(7)9/h1,3-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLQDZRFPKXZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199016 | |

| Record name | Phenol, 2-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5101-44-0 | |

| Record name | Phenol, 2-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005101440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethynylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

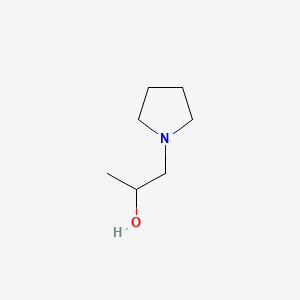

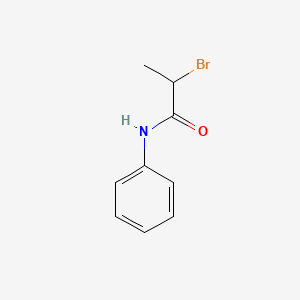

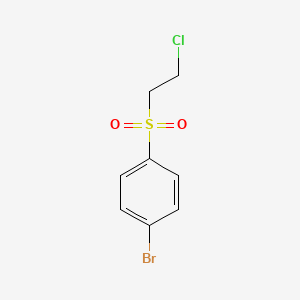

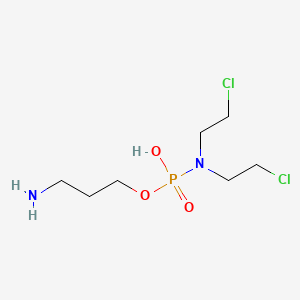

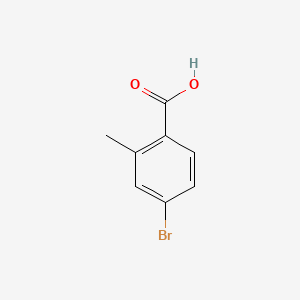

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and available spectroscopic data for 2-ethynylphenol?

A1: this compound (C₈H₆O) has a molecular weight of 118.13 g/mol. Characterization data commonly includes NMR (¹H and ¹³C) and IR spectroscopy.

Q2: How is this compound typically used in organic synthesis?

A2: this compound serves as a key starting material for synthesizing various heterocyclic compounds. Its reactivity stems from the presence of both a phenol and an alkyne moiety. For instance, it's a precursor to benzofurans through intramolecular cyclization reactions. [, , , , ]

Q3: Can you elaborate on the synthesis of benzofurans using this compound?

A3: Several synthetic routes utilize this compound to access benzofurans:

- Palladium-catalyzed reactions: this compound can undergo Sonogashira-Hagihara coupling with aryl halides, followed by cyclization to yield 2-arylbenzofurans. [] Alternatively, it can react with 1,2-diiodoalkenes in the presence of palladium catalysts to produce 2-ethynylbenzofurans. []

- Intramolecular cyclization: In the presence of catalysts like gold complexes [] or under acidic conditions [], this compound can undergo intramolecular cyclization, leading to benzofuran derivatives.

Q4: Besides benzofurans, what other heterocycles can be synthesized from this compound?

A4: this compound can be used to construct isocoumarins. Studies show that 1-(phenylethynyl)azulenes with an ortho-methoxycarbonyl group can cyclize in the presence of trifluoroacetic acid or N-iodosuccinimide to yield azulene-substituted isocoumarins. []

Q5: Are there any computational studies on this compound?

A5: Yes, computational studies have investigated the conformational preferences and hydrogen bond donating ability of this compound. These studies help explain how the alkyne group influences the reactivity of the adjacent hydroxyl group. []

Q6: Has this compound been used in the development of any materials with specific properties?

A6: While not directly mentioned in the provided abstracts, the benzofurans and isocoumarins accessible from this compound are valuable building blocks for materials with interesting optical properties. For example, azulene-substituted benzofurans and isocoumarins have been studied for their UV/vis absorption and fluorescence properties. []

Q7: Are there any known issues with the stability of this compound?

A7: Research suggests that electron-deficient diarylacetylenediols, structurally similar to this compound, can undergo spontaneous cyclization to form benzo[b]furans. [] This indicates potential stability concerns for this compound, especially under certain reaction conditions.

Q8: What are the potential applications of compounds derived from this compound?

A8: The heterocyclic compounds derived from this compound, particularly benzofurans and isocoumarins, hold promise in various fields:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione](/img/structure/B1266570.png)